3,4-Dimethoxybenzamide
Overview
Description
3,4-Dimethoxybenzamide is a chemical compound with the linear formula C9H11NO3 . It is isolated from the solid culture of Streptoverticillium morookaense .
Synthesis Analysis
The synthesis of benzamide compounds, including 3,4-Dimethoxybenzamide, can be performed starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . The products obtained from this synthesis are purified, and their analysis is determined with IR, 1H NMR, 13C NMR spectroscopic, and elemental methods .Molecular Structure Analysis
The molecular structure of 3,4-Dimethoxybenzamide is represented by the linear formula C9H11NO3 . Its molecular weight is 181.19 g/mol .Chemical Reactions Analysis
Benzamide compounds, including 3,4-Dimethoxybenzamide, are synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . The in vitro antioxidant activity of all the compounds is determined by total antioxidant, free radical scavenging, and metal chelating activity .Physical And Chemical Properties Analysis
3,4-Dimethoxybenzamide has a molecular weight of 181.19 g/mol . It has a melting point of 163-164℃ and a predicted boiling point of 278.4±25.0 °C . The compound has a predicted density of 1.160±0.06 g/cm3 .Scientific Research Applications
Synthesis of Novel Benzamide Compounds
3,4-Dimethoxybenzamide can be used as a starting material for the synthesis of novel benzamide compounds . These compounds are synthesized from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives .
Antioxidant Activity
The synthesized benzamide compounds exhibit significant in vitro antioxidant activity . This includes total antioxidant, free radical scavenging, and metal chelating activity .
Antibacterial Activity
The benzamide compounds synthesized from 3,4-Dimethoxybenzamide have shown in vitro antibacterial activity against three gram-positive bacteria and three gram-negative bacteria .
Metal Chelate Activity
One of the benzamide compounds synthesized from 3,4-Dimethoxybenzamide has been shown to exhibit effective metal chelate activity .
Drug Discovery
Benzamides, including those synthesized from 3,4-Dimethoxybenzamide, have been widely used in drug discovery . They are found in various natural products in organic chemistry .
Industrial Applications
Amide compounds, including those derived from 3,4-Dimethoxybenzamide, are broadly used in industrial sectors such as plastic, rubber industry, paper industry, and agriculture .
Mechanism of Action
Target of Action
3,4-Dimethoxybenzamide is a compound isolated from the solid culture of Streptoverticillium morookaense . It is primarily used as a starting material in the synthesis of Itopride hydrochloride , a prokinetic benzamide derivative .
Mode of Action
It is known that it interacts with its targets to exhibit antioxidant and antibacterial activities . Some synthesized compounds showed more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards .
Biochemical Pathways
It is known that the compound exhibits antioxidant activity, suggesting it may interact with biochemical pathways related to oxidative stress .
Pharmacokinetics
It is known that the 3,4-dimethoxybenzyl group can increase the solubility and stability of the precursor .
Result of Action
The result of 3,4-Dimethoxybenzamide’s action is primarily its antioxidant and antibacterial activities . It has been shown to exhibit effective metal chelate activity .
Action Environment
It is known that the 3,4-dimethoxybenzyl group can increase the solubility and stability of the precursor, suggesting that it may be stable under various environmental conditions .
Safety and Hazards
Future Directions
properties
IUPAC Name |
3,4-dimethoxybenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-12-7-4-3-6(9(10)11)5-8(7)13-2/h3-5H,1-2H3,(H2,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNDZRGTVUVVHQT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1074549 | |
Record name | 3,4-Dimethoxybenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1074549 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dimethoxybenzamide | |
CAS RN |
1521-41-1 | |
Record name | 3,4-Dimethoxybenzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1521-41-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,4-Dimethoxybenzamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001521411 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1521-41-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=370837 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3,4-Dimethoxybenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1074549 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,4-dimethoxybenzamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.718 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3,4-DIMETHOXYBENZAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SEW9F1FKI8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the relationship between the structure of 3,4-Dimethoxybenzamide derivatives and their gastrointestinal prokinetic activity?
A1: Research suggests that the presence of a dialkylaminoethoxybenzyl moiety attached to the benzamide core is crucial for gastrointestinal prokinetic activity. A study exploring structure-activity relationships of novel N-[[2-(dialkylamino)ethoxy]benzyl]benzamide derivatives demonstrated that N-[4-[2-(dimethylamino)ethoxy]benzyl]-3,4-dimethoxybenzamide (Itopride) exhibited a well-balanced profile of gastroprokinetic and antiemetic activities. [] This suggests that specific substitutions on the benzene ring and the nature of the dialkylamino group can significantly influence the pharmacological activity of these compounds.
Q2: How does Itopride, a derivative of 3,4-Dimethoxybenzamide, exert its gastroprokinetic effects?
A2: Itopride appears to exert its gastroprokinetic effects through a combination of mechanisms. Primarily, it acts as a dopamine D2 receptor antagonist. [] Additionally, Itopride exhibits anticholinesterase activity, leading to increased acetylcholine levels in the gut, which in turn enhances gastrointestinal motility. [] Studies in dogs, rats, and mice have shown that Itopride significantly enhances gastric emptying and improves delayed gastric emptying induced by dopamine and morphine. [] This suggests a potential therapeutic application in managing gastrointestinal motility disorders.
Q3: What is the impact of Itopride on colonic motor activity compared to other gastroprokinetic agents?
A3: Itopride demonstrates a unique ability to stimulate both peristaltic and segmental motility in the colon, as observed in isolated guinea pig colon studies. [] In contrast, while cisapride and mosapride enhance segmental motility, they reduce peristaltic motility. In vivo studies in dogs further confirmed Itopride's ability to stimulate contractile activity throughout the gastrointestinal tract, including the colon. [] This suggests that Itopride might be particularly beneficial in treating colonic motility disorders such as functional constipation.
Q4: Have any analytical methods been developed for the quantification of Itopride in biological samples?
A4: Yes, a sensitive and specific HPLC method with fluorescence detection has been developed for the determination of Itopride HCl in serum. [] This method demonstrated a detection limit of 5 ng/ml and was successfully used to assess the pharmacokinetics of Itopride HCl in healthy volunteers. Additionally, an RP-HPLC method with UV detection has been developed for the simultaneous estimation of Esomeprazole magnesium trihydrate, Itopride hydrochloride, and Mosapride citrate in laboratory samples. [] This method utilized a Supelco 516 C18 DB column and a mobile phase composed of phosphate buffer, acetonitrile, and methanol. It achieved good separation within 6 minutes and demonstrated linearity over the relevant concentration ranges for all three drugs.
Q5: Beyond its gastroprokinetic activity, have any other biological activities been reported for 3,4-Dimethoxybenzamide or its derivatives?
A5: Research suggests that 2-(3,4-dimethoxyphenyl)benzazole derivatives, structurally related to 3,4-Dimethoxybenzamide, exhibit promising anticancer activity. [] A study evaluating a series of these compounds revealed that the introduction of dichloro atoms at specific positions on the phenyl ring significantly enhanced cytotoxicity against A549 lung cancer cells, MCF-7 breast cancer cells, and HeLa cervical cancer cells. [] This highlights the potential of exploring 3,4-Dimethoxybenzamide derivatives for applications beyond gastrointestinal disorders.
Q6: Can 3,4-Dimethoxybenzamide be found in nature?
A6: Interestingly, 3,4-Dimethoxybenzamide has been isolated from the solid culture of Streptoverticillium morookaense, a bacterium. [] This finding, along with the isolation of other amides like 2-phenylacetamide, 4-methoxybenzamide, and 3,4-dimethoxycinnamamide, suggests a potential role of these compounds in the bacterium's biology. Further research could explore the significance of 3,4-Dimethoxybenzamide production by this bacterium and its potential implications.
Q7: What are the potential implications of Itopride's inhibitory effect on acetylcholinesterase?
A7: Itopride exhibits inhibitory effects on acetylcholinesterase, although it demonstrates different characteristics compared to neostigmine. [] While the clinical relevance of this finding requires further investigation, it highlights a potential area of concern. Inhibition of acetylcholinesterase can lead to increased acetylcholine levels, potentially causing cholinergic side effects. Therefore, careful monitoring and further research are needed to fully understand the clinical significance of Itopride's interaction with acetylcholinesterase.
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